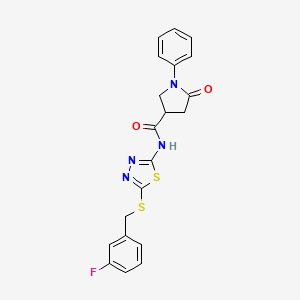
N-(5-((3-フルオロベンジル)チオ)-1,3,4-チアゾール-2-イル)-5-オキソ-1-フェニルピロリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN4O2S2 and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は、Corynespora cassiicola、Pseudomonas syringae pvLachrymans、およびPseudoperonospora cubensis を含むいくつかの植物病原菌に対するインビボ殺菌活性を評価されています。
抗真菌活性
医薬品化学
化学合成と特性評価
理論的計算
要約すると、この化合物は、1,2,4-トリアゾールと1,2,3-チアゾールの間のギャップを埋めており、抗真菌剤、医薬品化学、および理論的研究におけるエキサイティングな研究経路を提供します。その部分のユニークな組み合わせにより、さらなる探求のための有望な候補となっています。 🌱🔬 .
作用機序
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as electrophilic substitution
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . More research is needed to determine the exact pathways affected by this compound.
Result of Action
Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This compound may have similar effects, but more research is needed to confirm this.
生物活性
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of the thiadiazole ring and the fluorobenzyl group, contribute significantly to its biological efficacy.
Chemical Structure
The chemical formula for this compound is C16H16FN3S2, indicating the presence of fluorine (F) and sulfur (S) atoms, which are crucial for its biological activity. The structure can be represented as follows:
Biological Activities
Research indicates that compounds containing the thiadiazole scaffold exhibit a range of biological activities:
1. Anticancer Activity
A series of studies have demonstrated that thiadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Tests : The compound was evaluated against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. Results indicated a notable decrease in cell viability, with IC50 values suggesting strong anticancer potential.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | HeLa | 29 |
| N-(5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl) derivatives | MCF-7 | 73 |
The observed cytotoxicity is likely attributed to the compound's ability to disrupt cellular processes such as DNA synthesis and induce apoptosis.
2. Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties. Studies have reported that compounds similar to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.06 μg/mL |
| Escherichia coli | 0.12 μg/mL |
These results suggest that the compound may interfere with bacterial cell wall synthesis or function.
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating effectiveness comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Interaction : It may bind to specific receptors on cell membranes, influencing signal transduction pathways.
- Membrane Disruption : The presence of the thiadiazole ring enhances its ability to disrupt cellular membranes leading to cell death.
Case Studies
Recent research highlighted several case studies focusing on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that modifications in substituents significantly impacted their biological activity.
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that the introduction of fluorine atoms enhances lipophilicity and biological interactions, thereby improving efficacy.
特性
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S2/c21-15-6-4-5-13(9-15)12-28-20-24-23-19(29-20)22-18(27)14-10-17(26)25(11-14)16-7-2-1-3-8-16/h1-9,14H,10-12H2,(H,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNLLYKMVOEBBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














